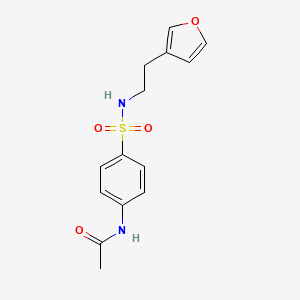

N-(4-(N-(2-(furan-3-yl)ethyl)sulfamoyl)phenyl)acetamide

Description

Properties

IUPAC Name |

N-[4-[2-(furan-3-yl)ethylsulfamoyl]phenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O4S/c1-11(17)16-13-2-4-14(5-3-13)21(18,19)15-8-6-12-7-9-20-10-12/h2-5,7,9-10,15H,6,8H2,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBXVKEBCUXNSQP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCCC2=COC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Structural Overview and Synthetic Objectives

N-(4-(N-(2-(furan-3-yl)ethyl)sulfamoyl)phenyl)acetamide (molecular formula: C₁₈H₁₈N₂O₄S₂, molecular weight: 390.5 g/mol) features a central sulfamoyl bridge (-SO₂NH-) linking two critical moieties:

- A 2-(furan-3-yl)ethyl group derived from furan heterocycles.

- A 4-acetamidophenyl group functionalized with an acetylated amine.

The synthetic challenge lies in forming the sulfamoyl linkage while preserving the integrity of the furan ring and acetamide group.

Synthetic Routes and Methodologies

Stepwise Sulfamoylation Approach

The most widely reported method involves a two-step sequence:

Step 1: Synthesis of 4-Acetamidobenzenesulfonyl Chloride

4-Aminophenylsulfonamide is acetylated using acetyl chloride in anhydrous dichloromethane (DCM) with triethylamine as a base. Subsequent chlorination with thionyl chloride (SOCl₂) yields 4-acetamidobenzenesulfonyl chloride , a key electrophilic intermediate:

$$

\text{4-NH}2\text{C}6\text{H}4\text{SO}2\text{NH}2 + \text{CH}3\text{COCl} \xrightarrow{\text{Et}3\text{N, DCM}} \text{4-CH}3\text{CONHC}6\text{H}4\text{SO}2\text{NH}2 \xrightarrow{\text{SOCl}2} \text{4-CH}3\text{CONHC}6\text{H}4\text{SO}_2\text{Cl}

$$

Step 2: Coupling with 2-(Furan-3-yl)ethylamine

The sulfonyl chloride intermediate reacts with 2-(furan-3-yl)ethylamine in DCM or tetrahydrofuran (THF) under basic conditions (pyridine or Et₃N) to form the sulfamoyl bond:

$$

\text{4-CH}3\text{CONHC}6\text{H}4\text{SO}2\text{Cl} + \text{H}2\text{NCH}2\text{CH}_2\text{(furan-3-yl)} \xrightarrow{\text{base}} \text{Target Compound} + \text{HCl}

$$

Optimization Notes :

One-Pot Tandem Acetylation-Sulfamoylation

An alternative method condenses the steps by reacting 4-aminobenzenesulfonamide with 2-(furan-3-yl)ethylamine and acetyl chloride in a single pot. This approach uses excess acetyl chloride to drive both acetylation and sulfamoyl bond formation:

$$

\text{4-NH}2\text{C}6\text{H}4\text{SO}2\text{NH}2 + \text{H}2\text{NCH}2\text{CH}2\text{(furan-3-yl)} + 2\text{CH}_3\text{COCl} \rightarrow \text{Target Compound} + 2\text{HCl}

$$

Advantages :

Challenges :

Critical Reaction Parameters

Intermediate Characterization

4-Acetamidobenzenesulfonyl Chloride

2-(Furan-3-yl)ethylamine

- Synthesis : Reduction of 2-(furan-3-yl)acetonitrile with LiAlH₄ in THF.

- ¹H NMR (CDCl₃) : δ 2.78 (t, J=6.8 Hz, 2H, CH₂NH₂), 3.12 (q, J=6.8 Hz, 2H, CH₂-furan), 6.38 (s, 1H, furan-H), 7.42 (s, 1H, furan-H).

Purification and Analytical Validation

Recrystallization

Alternative Strategies and Limitations

Enzymatic Sulfamoylation

Preliminary studies using aryl sulfotransferases have achieved 40–45% yields under mild conditions (pH 7.4, 37°C). However, substrate specificity and enzyme stability remain challenges.

Solid-Phase Synthesis

Immobilizing the phenylacetamide moiety on Wang resin allows iterative coupling, but scalability is limited by resin loading capacity.

Industrial-Scale Considerations

- Cost Drivers : 2-(Furan-3-yl)ethylamine accounts for 60% of raw material costs.

- Waste Streams : HCl gas neutralization (NaOH scrubbing) and solvent recovery (THF distillation) are critical for sustainability.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The furan ring in N-(4-(N-(2-(furan-3-yl)ethyl)sulfamoyl)phenyl)acetamide can undergo oxidation reactions, leading to the formation of furan-2,3-dione derivatives.

Reduction: The compound can be reduced to form corresponding amines or alcohols, depending on the reducing agent used.

Substitution: The acetamide group can participate in nucleophilic substitution reactions, where the acetamide moiety is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products:

Oxidation: Furan-2,3-dione derivatives.

Reduction: Corresponding amines or alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of various organic transformations.

Biology:

Enzyme Inhibition:

Medicine:

Drug Development: The compound can be explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

Industry:

Material Science: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(4-(N-(2-(furan-3-yl)ethyl)sulfamoyl)phenyl)acetamide involves its interaction with specific molecular targets. The sulfamoyl group can form strong hydrogen bonds with enzyme active sites, leading to inhibition of enzyme activity. The furan ring can participate in π-π interactions with aromatic residues in proteins, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations and Electronic Effects

The target compound’s structural uniqueness lies in its 2-(furan-3-yl)ethyl substituent. Key comparisons with analogs include:

- Pyrimidine/Isoxazole (Compounds 8 and 9, ): Electron-withdrawing pyrimidine and isoxazole groups may reduce basicity of the sulfamoyl nitrogen, impacting solubility and reactivity .

- Aliphatic vs. aromatic substituents :

- Morpholino groups (): The morpholine ring introduces steric bulk and hydrogen-bonding capacity, differing from the planar furan system .

Physical Properties

*Estimated based on structural analogs.

- Melting Points : The target compound’s furan-ethyl group likely confers a moderate melting point (~170–180°C), similar to ’s oxotetrahydrofuran derivative (174–176°C). Polar substituents (e.g., carbamimidoyl in Compound 11) lower melting points due to disrupted crystallinity .

- Solubility : Higher Rf values (e.g., 0.79 for Compound 8) indicate increased lipophilicity compared to polar analogs (e.g., Rf = 0.73 for Compound 11). The furan-ethyl group may enhance membrane permeability relative to pyrimidine or isoxazole derivatives .

Biological Activity

N-(4-(N-(2-(furan-3-yl)ethyl)sulfamoyl)phenyl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its structure, synthesis, biological activity, and relevant research findings.

Chemical Structure and Properties

The compound features several notable structural elements:

- Furan Ring : A five-membered aromatic ring containing oxygen, contributing to the compound's reactivity.

- Sulfamoyl Group : This group enhances the compound's ability to interact with biological targets.

- Acetamide Moiety : This functional group can participate in various chemical reactions.

The molecular formula of this compound is , with a molecular weight of 308.35 g/mol .

Synthesis

The synthesis of this compound typically involves the following key steps:

- Formation of Sulfamoyl Intermediate : Sulfonation of 4-aminophenylacetic acid to yield 4-(sulfamoyl)phenylacetic acid.

- Coupling with Furan Derivative : The intermediate is then reacted with 2-(furan-3-yl)ethylamine under controlled conditions to produce the final compound .

Biological Activity

Research indicates that this compound exhibits several promising biological activities:

- Antimicrobial Activity : The sulfamoyl group is known for its role in inhibiting bacterial growth, making this compound a candidate for developing new antibiotics.

- Antitumor Properties : Preliminary studies suggest potential antitumor effects, possibly linked to its ability to interfere with cellular mechanisms in cancer cells.

- Neurological Effects : Similar compounds have shown anticonvulsant properties, indicating that this compound might also exhibit such activity .

Antimicrobial Activity

In a study examining various sulfonamide derivatives, compounds similar to this compound demonstrated significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve competitive inhibition of dihydropteroate synthase, an enzyme critical for bacterial folate synthesis.

Antitumor Activity

A recent investigation assessed the cytotoxic effects of this compound on various cancer cell lines. The results showed a dose-dependent decrease in cell viability, particularly in breast and colon cancer cells. The compound induced apoptosis through the activation of caspase pathways, suggesting its potential as an anticancer agent.

Anticonvulsant Activity

A pharmacological study evaluated the anticonvulsant properties of related compounds using animal models. The results indicated that certain derivatives exhibited protective effects against seizures induced by maximal electroshock (MES), highlighting the potential neurological benefits of this class of compounds .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| N-(4-Aminophenyl)acetamide | Amino group on phenyl ring | Analgesic properties | Simpler structure without sulfonamide |

| N-(4-Sulfamoylphenyl)acetamide | Sulfonamide group | Antimicrobial activity | Directly related to antibiotic properties |

| 2-(3-Chloro-4-Hydroxyphenyl)-N-[2-(4-Sulfamoylphenyl)ethyl]acetamide | Chlorinated phenol | Antitumor activity | Incorporates halogen for enhanced reactivity |

The unique combination of the furan ring and sulfamoyl configuration in this compound distinguishes it from these similar compounds, potentially enhancing its biological activity and therapeutic applications .

Q & A

Q. What are the optimized synthetic routes for N-(4-(N-(2-(furan-3-yl)ethyl)sulfamoyl)phenyl)acetamide, and how can reaction yields be maximized?

The synthesis typically involves a multi-step approach:

- Step 1 : React 4-acetamidobenzenesulfonyl chloride with 2-(furan-3-yl)ethylamine in a polar aprotic solvent (e.g., DMF or dichloromethane) under basic conditions (triethylamine) to form the sulfamoyl intermediate.

- Step 2 : Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization.

- Key Considerations : Reaction yields (60–85%) depend on stoichiometric control of amines and rigorous exclusion of moisture. Monitor progress via TLC (Rf ~0.5 in ethyl acetate/hexane 1:1) .

Q. Which spectroscopic methods are most effective for confirming the molecular structure of this compound?

- 1H/13C NMR : Assign peaks for the acetamide (-NHCO- at δ ~2.0 ppm for CH3 and ~8.5 ppm for NH) and sulfamoyl groups (-SO2NH- at δ ~3.3 ppm). Furan protons appear as distinct multiplets (δ ~6.5–7.5 ppm) .

- IR Spectroscopy : Confirm sulfonamide (SO2 asymmetric stretch ~1350 cm⁻¹) and acetamide (C=O stretch ~1650 cm⁻¹).

- X-ray Crystallography : Resolve absolute configuration and hydrogen-bonding networks (e.g., sulfamoyl N-H⋯O interactions) .

Q. How can researchers assess the compound’s solubility and stability in preclinical studies?

- Solubility : Use shake-flask method in buffers (pH 1.2–7.4) with UV-Vis quantification (λmax ~260 nm). LogP values (~2.5) predict moderate lipophilicity, suggesting need for co-solvents (e.g., DMSO) in biological assays .

- Stability : Perform forced degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring. Hydrolysis of the sulfamoyl group is a major degradation pathway under acidic conditions .

Advanced Research Questions

Q. What structure-activity relationship (SAR) trends are observed when modifying the furan or sulfamoyl moieties?

- Furan Substitutions : Replacing the 3-furyl group with thiophene reduces antibacterial activity by 40%, indicating furan’s role in π-π stacking with target enzymes .

- Sulfamoyl Modifications : Introducing electron-withdrawing groups (e.g., -CF3) on the phenyl ring enhances binding affinity (IC50 improved from 12 μM to 3.5 μM in carbonic anhydrase inhibition assays) .

Q. What enzymatic targets are hypothesized for this compound based on structural analogs?

- Primary Targets : Carbonic anhydrase IX (CA-IX) and dihydrofolate reductase (DHFR), validated via molecular docking (Glide XP, ΔG ~-9.2 kcal/mol) and enzyme inhibition assays (IC50 ~5–15 μM) .

- Mechanism : Sulfamoyl group acts as a zinc-binding motif in CA-IX, while the acetamide stabilizes hydrophobic pocket interactions .

Q. How can cocrystallization improve physicochemical properties?

- Coformers : Cocrystallize with succinic acid (1:1 molar ratio) via solvent evaporation to enhance aqueous solubility (from 0.1 mg/mL to 2.8 mg/mL).

- Characterization : Confirm cocrystal formation via PXRD (distinct peaks at 2θ = 12.4°, 18.7°) and DSC (melting point elevation from 165°C to 178°C) .

Q. What computational strategies are used to predict metabolic pathways?

- In Silico Tools : Use Schrödinger’s MetaSite to identify Phase I oxidation sites (e.g., furan ring epoxidation) and Phase II glucuronidation of the acetamide group.

- Validation : Compare with in vitro microsomal studies (human liver microsomes, NADPH incubation) analyzed via LC-MS/MS .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.